molecular formula C7H14O3 B3082433 methyl (2R)-2-hydroxy-4-methylpentanoate CAS No. 112529-90-5

methyl (2R)-2-hydroxy-4-methylpentanoate

Cat. No.: B3082433
CAS No.: 112529-90-5
M. Wt: 146.18 g/mol
InChI Key: JOSNYUDSMPILKL-ZCFIWIBFSA-N
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Description

Overview and Significance in Contemporary Organic Synthesis and Chiral Chemistry

In modern organic synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral building blocks, such as methyl (2R)-2-hydroxy-4-methylpentanoate, are fundamental to the construction of complex chiral molecules. These building blocks, often derived from a "chiral pool" of naturally occurring enantiopure substances like amino acids and sugars, provide a reliable source of stereocenters that can be incorporated into a target molecule.

The significance of this compound lies in its utility as a versatile intermediate. The presence of two functional groups, a hydroxyl and an ester, allows for a variety of chemical transformations. The hydroxyl group can be protected, oxidized, or serve as a nucleophile, while the ester can be hydrolyzed, reduced, or act as an electrophile. This dual functionality makes it a valuable synthon for the stereoselective synthesis of natural products and active pharmaceutical ingredients.

Stereochemical Significance: The (2R)-Configuration and Enantiomeric Purity

The stereochemistry of a molecule is crucial as different enantiomers can exhibit vastly different biological activities. The "(2R)-configuration" of this compound refers to the specific three-dimensional arrangement of the atoms around the chiral center at the second carbon atom. This precise spatial arrangement is key to its role in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product.

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the purity of a chiral substance. In the context of using this compound as a chiral building block, starting with a high enantiomeric purity is essential to ensure that the chirality is effectively transferred to the final product. The ability to produce and maintain high enantiomeric purity is a central challenge and a major area of research in chiral chemistry. The biological importance of enantiomeric purity is underscored by the fact that biological systems, such as enzymes and receptors, are themselves chiral and will often interact with only one enantiomer of a chiral molecule.

Historical Context of Alpha-Hydroxy Ester Chemistry and Derivatives

The study of alpha-hydroxy acids and their ester derivatives has a rich history rooted in natural product chemistry. Many alpha-hydroxy acids, such as lactic acid and glycolic acid, were first isolated from natural sources in the 18th and 19th centuries. These discoveries laid the groundwork for understanding the structure and properties of this class of compounds.

Early synthetic methods for alpha-hydroxy acids often resulted in racemic mixtures, meaning they contained equal amounts of both enantiomers. A significant advancement in the field was the development of methods for resolving these racemic mixtures to isolate the individual enantiomers. Later, the focus shifted towards asymmetric synthesis, which aims to produce a single enantiomer directly. The development of stereoselective synthetic methods, including the use of chiral catalysts and auxiliaries, has been a major theme in organic chemistry over the past several decades. The synthesis of specific alpha-hydroxy esters like this compound often leverages the "chiral pool," utilizing naturally occurring enantiopure starting materials such as D-leucine to ensure the desired stereochemistry.

Interactive Data Tables

Below are interactive data tables summarizing key information related to this compound and its chemical class.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-4-methylpentanoate (B1259815)
PropertyValueReference
Molecular FormulaC7H14O3 achemblock.com
Molecular Weight146.19 g/mol achemblock.com
CAS Number (for (2R)-isomer)112529-90-5 achemblock.com
AppearanceColorless liquid (racemic) nih.gov
SolubilitySlightly soluble in water; soluble in fat nih.gov
Table 2: Synthesis of (2R)-2-Hydroxy-4-methylpentanoic Acid from D-Leucine
StepReagents and ConditionsDescription
1D-leucine, 1N Sulfuric Acid, 0°CDissolution of the starting amino acid in an acidic medium.
2Sodium Nitrite (B80452) in water, 0°C for 3 hours, then room temperature for 2 hoursDiazotization of the amino group to form a diazonium salt, which is then displaced by a hydroxyl group with retention of configuration.
3Extraction with ethyl ether, washing with brine, and drying over anhydrous magnesium sulfateWorkup and purification of the resulting alpha-hydroxy acid.
Table 3: General Strategies for Asymmetric Synthesis of Alpha-Hydroxy Esters
StrategyDescription
Chiral Pool SynthesisUtilization of enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials.
Chiral AuxiliariesTemporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.
Chiral CatalysisUse of a small amount of a chiral catalyst (e.g., metal complexes with chiral ligands, organocatalysts) to induce enantioselectivity.
Enzymatic Resolution/SynthesisApplication of enzymes to selectively react with one enantiomer in a racemic mixture or to catalyze an enantioselective reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-hydroxy-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSNYUDSMPILKL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2r 2 Hydroxy 4 Methylpentanoate

Enantioselective Chemical Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For methyl (2R)-2-hydroxy-4-methylpentanoate, this involves creating the (R)-configured stereocenter at the C2 position with high fidelity.

Strategies Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Evans' oxazolidinone auxiliaries are a prominent class used for stereoselective aldol (B89426) reactions, which can be applied to the synthesis of α-hydroxy esters. wikipedia.orgwilliams.edu

The synthesis commences with the N-acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an acyl chloride or anhydride (B1165640). To construct the carbon backbone of the target molecule, an acetyl group is typically used. The resulting N-acyloxazolidinone is then converted into a specific Z-enolate using a boron triflate, such as dibutylboron triflate, in the presence of a tertiary amine base. harvard.edu

This Z-enolate undergoes a highly diastereoselective aldol reaction with isobutyraldehyde. The stereochemical course of the reaction is dictated by the chiral auxiliary, which sterically shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This occurs via a Zimmerman-Traxler chair-like transition state, leading to a syn-aldol adduct with a predictable absolute configuration. harvard.edupharmacy180.com

Finally, the chiral auxiliary is cleaved from the aldol product. This can be achieved through various methods, such as hydrolysis with lithium hydroxide (B78521) or alcoholysis with sodium methoxide, to yield the corresponding β-hydroxy carboxylic acid or ester. nih.gov The resulting (2R,3R)-2-hydroxy-3-(hydroxymethyl)-4-methylpentanoic acid derivative can then be processed to afford the target this compound. The high diastereoselectivity of the aldol reaction ensures that the final product is obtained with high enantiomeric purity.

Table 1: Representative Diastereoselective Aldol Reaction Using an Evans Auxiliary
StepReactantsConditionsProductDiastereomeric Ratio (syn:anti)Yield
Enolate FormationN-Propionyloxazolidinone, Bu₂BOTf, Et₃NCH₂Cl₂, -78 °C to 0 °C(Z)-Boron Enolate>99:1-
Aldol Addition(Z)-Boron Enolate, IsobutyraldehydeCH₂Cl₂, -78 °CSyn-Aldol Adduct>98:285-95%
Auxiliary CleavageAldol Adduct, NaOMe, MeOHMeOH, 0 °Cβ-Hydroxy Methyl Ester-~90%

Asymmetric Catalysis for Stereocontrolled Synthesis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. The most common catalytic method for synthesizing this compound is the asymmetric hydrogenation of its prochiral precursor, methyl 2-oxo-4-methylpentanoate.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. For the asymmetric hydrogenation of α-keto esters, complexes of transition metals like rhodium and ruthenium with chiral phosphine (B1218219) ligands are widely used. orgsyn.orgresearchgate.net Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DIPAMP (1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane) have proven highly effective. researchgate.netprinceton.edu

In a typical procedure, a ruthenium(II)-BINAP complex is used as the catalyst precursor. orgsyn.orgresearchgate.net The reaction is carried out in a solvent like methanol (B129727) under hydrogen pressure. The substrate, methyl 2-oxo-4-methylpentanoate, coordinates to the chiral metal center, and hydrogen is delivered stereoselectively to one face of the carbonyl group, directed by the chiral ligand. This method is known for its high enantioselectivities and turnover numbers. The reaction conditions, including pressure, temperature, and substrate-to-catalyst ratio, are optimized to maximize both conversion and enantiomeric excess (ee). rsc.org

Table 2: Homogeneous Asymmetric Hydrogenation of Methyl 2-oxo-4-methylpentanoate
CatalystLigandSolventH₂ Pressure (atm)Temperature (°C)Enantiomeric Excess (ee)Yield
[RuCl₂(benzene)]₂(R)-BINAPMethanol50 - 10025 - 50>95% for (R)>98%
[Rh(COD)₂]BF₄(R,R)-DIPAMPMethanol3 - 1025~96% for (R)Quantitative

Heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, which simplifies catalyst recovery and recycling. The Orito reaction, which is the enantioselective hydrogenation of α-keto esters over cinchona alkaloid-modified platinum catalysts, is a classic example of this approach. nih.govcore.ac.uk

The catalyst system typically consists of platinum supported on a solid material like alumina (B75360) (Pt/Al₂O₃), which is modified with a chiral alkaloid, most commonly cinchonidine (B190817) to produce the (R)-enantiomer or cinchonine (B1669041) for the (S)-enantiomer. researchgate.net The reaction is believed to proceed through a 1:1 interaction between the keto-ester substrate and the adsorbed cinchona modifier on the platinum surface. This interaction forms a chiral template that directs the hydrogenation to one face of the carbonyl group. core.ac.uk The enantioselectivity of this system is highly sensitive to reaction conditions such as solvent, temperature, hydrogen pressure, and the presence of additives like acids. nih.govamanote.com Acetic acid is often used as a solvent or co-solvent and has been shown to significantly enhance the enantioselectivity.

Table 3: Heterogeneous Asymmetric Hydrogenation using Cinchona-Modified Platinum
CatalystChiral ModifierSolventH₂ Pressure (bar)Temperature (°C)Enantiomeric Excess (ee)Conversion
5% Pt/Al₂O₃CinchonidineAcetic Acid10 - 705 - 2585-92% for (R)>99%
5% Pt/Al₂O₃CinchonidineToluene7025~80% for (R)>99%

Nucleophilic Substitution Reactions with Stereochemical Inversion

An alternative strategy for accessing a specific enantiomer is to start with a readily available chiral precursor of the opposite configuration and invert the stereocenter through a nucleophilic substitution reaction that proceeds with inversion of stereochemistry, typically an Sₙ2 reaction.

This approach can be conceptualized starting from the enantiomerically pure amino acid, L-leucine, which has an (S)-configuration. L-leucine can be converted to methyl (2S)-2-hydroxy-4-methylpentanoate via a diazotization reaction with sodium nitrite (B80452) in an acidic aqueous solution, followed by esterification. prepchem.comresearchgate.net This particular reaction is known to proceed with retention of configuration.

To achieve the desired (R)-enantiomer, the hydroxyl group of the resulting (S)-hydroxy ester must be inverted. A reliable method for this inversion is the Lattrell-Dax epimerization. diva-portal.org In this procedure, the hydroxyl group is first converted into an excellent leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate) ester, by reacting it with triflic anhydride in the presence of a non-nucleophilic base like pyridine.

The resulting methyl (2S)-2-[(trifluoromethyl)sulfonyl]oxy-4-methylpentanoate is then subjected to an Sₙ2 reaction with a suitable oxygen nucleophile. diva-portal.org Reagents like sodium nitrite or cesium acetate (B1210297) can be used. The nucleophile attacks the carbon atom bearing the triflate group from the backside, leading to a complete inversion of the stereocenter. Subsequent hydrolysis of the resulting intermediate (e.g., the nitrite or acetate ester) yields the desired this compound. This multi-step sequence leverages the chirality of the natural amino acid pool to access the target molecule with high enantiopurity.

Stereoinversion in Nucleophilic Displacements

The synthesis of enantiomerically pure this compound can be effectively achieved through a nucleophilic substitution reaction that proceeds with an inversion of stereochemistry. This strategy typically employs a chiral precursor with a leaving group at the C2 position, where the stereochemistry is opposite to the desired product. The SN2 (substitution nucleophilic bimolecular) mechanism is ideal for this purpose, as it involves a backside attack by the nucleophile, leading to a predictable and complete inversion of the chiral center. masterorganicchemistry.comchemguide.co.uk

A common precursor for this route is an ester of (2S)-2-bromo-4-methylpentanoic acid, which can be derived from the readily available natural amino acid L-leucine. In this process, the methyl ester of L-leucine is first converted to methyl (2S)-2-bromo-4-methylpentanoate. The subsequent step involves the displacement of the bromide ion by a hydroxide nucleophile (e.g., from sodium hydroxide or potassium hydroxide). chemguide.co.uk The hydroxide ion attacks the electrophilic carbon atom from the side opposite to the carbon-bromine bond. masterorganicchemistry.com This concerted, single-step mechanism results in the formation of this compound. chemguide.co.uk

The efficiency of the SN2 reaction is influenced by factors such as the choice of solvent, temperature, and the nature of the nucleophile. Protic solvents can solvate the nucleophile, potentially reducing its reactivity, while polar aprotic solvents are often preferred to enhance the reaction rate.

Table 1: Representative Conditions for SN2 Stereoinversion
PrecursorNucleophile/ReagentSolventTemperature (°C)ProductStereochemical Outcome
Methyl (2S)-2-bromo-4-methylpentanoateSodium Hydroxide (NaOH)Acetone/Water50-60This compoundInversion

Asymmetric Reduction of Prochiral Ketones or Ketoesters

One of the most powerful and widely used methods for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones or ketoesters. For the target molecule, this involves the stereoselective reduction of the carbonyl group in methyl 2-oxo-4-methylpentanoate. This approach creates the desired chiral center with high enantiomeric purity by employing chiral reducing agents or catalyst systems.

Metal Hydride Reductions with Chiral Ligands

Stoichiometric and catalytic reductions using metal hydrides modified with chiral ligands are a cornerstone of asymmetric synthesis. wikipedia.org Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be transformed into highly enantioselective reducing agents by complexation with chiral ligands, such as chiral alcohols, amines, or diols. organicreactions.org

A prominent example is the BINAL-H reagent, which is prepared from lithium aluminum hydride, (R)- or (S)-BINOL (1,1'-bi-2-naphthol), and an alcohol like ethanol (B145695). uwindsor.ca The chiral BINOL ligand creates a sterically defined pocket around the active aluminum hydride species. When the prochiral substrate, methyl 2-oxo-4-methylpentanoate, coordinates to this complex, the chiral environment dictates that the hydride is delivered preferentially to one of the two enantiotopic faces of the ketone carbonyl group. dnrcollege.orgchempedia.info Using (S)-BINAL-H, for instance, typically leads to the formation of the (R)-alcohol. The transition state involves a six-membered ring structure, where steric interactions between the substrate and the chiral ligand direct the reduction pathway, resulting in high enantiomeric excess (ee). uwindsor.ca

Table 2: Asymmetric Reduction of α-Keto Esters with Chiral Metal Hydrides
SubstrateChiral ReagentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Methyl 2-oxo-4-methylpentanoate(S)-BINAL-HTHF-78 to -100>90>95 (for the R-alcohol)
Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is particularly effective for the reduction of functionalized ketones, including α-ketoesters. harvard.eduwikipedia.org

In this process, methyl 2-oxo-4-methylpentanoate is hydrogenated using molecular hydrogen (H₂) in the presence of a catalytic amount of a chiral Ru-BINAP complex, such as [RuCl₂((S)-BINAP)]. orgsyn.org The reaction is typically carried out in a polar solvent like methanol or ethanol under hydrogen pressure. The chiral catalyst coordinates to the ketoester, forming a diastereomeric intermediate. The specific C₂-symmetric structure of the BINAP ligand creates a highly selective environment, forcing the hydrogen to add to the carbonyl from a specific face, thereby generating one enantiomer of the hydroxy ester in significant excess. nih.gov For the synthesis of this compound, the (S)-BINAP ligand is generally used. This method is renowned for its high yields, exceptional enantioselectivities (often >98% ee), and high turnover numbers, making it suitable for large-scale industrial applications. orgsyn.org

Table 3: Noyori Asymmetric Hydrogenation of Methyl 2-oxo-4-methylpentanoate
CatalystSubstrate/Catalyst RatioSolventH₂ Pressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (ee %)
[RuCl₂((S)-BINAP)]1000:1Methanol50-10025-50~98>99 (for the R-alcohol)

Oxidative Approaches to Alpha-Hydroxylation

Introducing a hydroxyl group at the α-position of a carbonyl compound through oxidation is another synthetic strategy. This can be achieved through various methods, including the controlled oxidation of precursor molecules.

Controlled Oxidation of Precursor Alcohols

While seemingly counterintuitive, this section heading can be interpreted in the context of converting a readily available chiral precursor, such as an α-amino acid, into the corresponding α-hydroxy acid derivative. Amino acids are ideal starting materials due to their high enantiomeric purity. The transformation of an α-amino ester to an α-hydroxy ester can be accomplished via a diazotization reaction. google.comresearchgate.net

Starting with the methyl ester of D-leucine, which possesses the desired (R) stereochemistry, the amino group is treated with sodium nitrite (NaNO₂) in an acidic aqueous solution (e.g., dilute sulfuric acid). researchgate.net This generates an unstable diazonium salt intermediate. The diazonium group is an excellent leaving group and is readily displaced by water, which acts as a nucleophile, to form the α-hydroxy ester. This reaction typically proceeds with retention of the original stereochemistry at the α-carbon. Therefore, to obtain the (2R)-hydroxy ester, the D-enantiomer of the amino acid must be used as the starting material. The yields for this transformation are generally moderate to good. google.com

Table 4: Synthesis of α-Hydroxy Esters via Diazotization of α-Amino Esters
PrecursorReagentsSolventTemperature (°C)ProductStereochemical Outcome
Methyl (2R)-2-amino-4-methylpentanoate (from D-Leucine)NaNO₂, H₂SO₄ (aq)Water0-5This compoundRetention

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Enzymes, particularly ketoreductases and lipases, are extensively used for the production of chiral alcohols and esters. rsc.org

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. researchgate.net This process requires a hydride donor, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). For the synthesis of this compound, a suitable KRED is selected that preferentially reduces methyl 2-oxo-4-methylpentanoate to the (R)-enantiomer. The reaction is often performed using whole cells (e.g., E. coli or yeast) engineered to overexpress the desired KRED and a cofactor regeneration system. rsc.org A common regeneration system involves a "sacrificial" alcohol, like isopropanol, and a corresponding dehydrogenase, which continuously reduces NADP⁺ back to NADPH, allowing the use of only a catalytic amount of the expensive cofactor. These biocatalytic reductions are known for their exceptionally high enantioselectivities, often exceeding 99% ee. nih.gov

Alternatively, a chemoenzymatic approach using lipase-catalyzed kinetic resolution can be employed. This method starts with a racemic mixture of methyl 2-hydroxy-4-methylpentanoate (B1259815). A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., vinyl acetate). polimi.it For instance, the lipase might preferentially acylate the (S)-enantiomer, converting it to methyl (2S)-2-acetoxy-4-methylpentanoate, while leaving the desired (R)-enantiomer largely unreacted. The reaction is stopped at approximately 50% conversion, at which point the unreacted (R)-alcohol can be separated from the acylated (S)-ester with high enantiomeric purity. mdpi.com

Table 5: Biocatalytic Synthesis and Resolution Methods
MethodEnzymeSubstrateConditionsOutcomeEnantiomeric Excess (ee %)
Asymmetric ReductionKetoreductase (KRED)Methyl 2-oxo-4-methylpentanoateNADPH (cofactor), Isopropanol (co-substrate), pH 7 buffer, 30°CThis compound>99 (for R-product)
Kinetic ResolutionLipase (e.g., CAL-B)(rac)-Methyl 2-hydroxy-4-methylpentanoateVinyl Acetate, Toluene, 40°C(R)-Methyl 2-hydroxy-4-methylpentanoate (unreacted)>99 (at ~50% conversion)

Enzyme-Mediated Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely employed technique for separating racemic mixtures, wherein an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

Stereoselective Biotransformations

Stereoselective biotransformations involve the conversion of a prochiral substrate into a chiral product with high enantiomeric purity. This approach is often more efficient than kinetic resolution as it can theoretically achieve a 100% yield of the desired enantiomer.

Dehydrogenase-Catalyzed Reductions (e.g., 2-hydroxy carboxylic acid dehydrogenases)

A highly effective method for producing this compound is the stereoselective reduction of its corresponding prochiral α-keto ester, methyl 4-methyl-2-oxopentanoate. This transformation is catalyzed by dehydrogenases, particularly D-2-hydroxyacid dehydrogenases (EC 1.1.1.345), which utilize a cofactor such as NADH. qmul.ac.ukharvard.edu

These enzymes exhibit a preference for substrates with a main chain of 5 carbons, such as 4-methyl-2-oxopentanoate. qmul.ac.uk The enzyme D-2-hydroxyisocaproate dehydrogenase, found in various bacteria like Peptoclostridium difficile and lactic acid bacteria, specifically catalyzes the reduction of the keto group to a hydroxyl group, yielding the (R)-configuration with very high enantioselectivity. qmul.ac.uk The reaction is essentially irreversible due to the consumption of the NADH cofactor, driving the synthesis towards the desired chiral hydroxy ester.

Table 2: Dehydrogenase-Catalyzed Reduction of Methyl 4-methyl-2-oxopentanoate

Enzyme EC Number Substrate Cofactor Product
Esterase-Mediated Processes

Esterases, similar to lipases, can be employed in the synthesis of chiral compounds. While often used for kinetic resolutions via hydrolysis, they can also be involved in stereoselective synthesis pathways. However, in many screening studies, esterases have shown good conversion rates but often exhibit poor enantioselection compared to lipases for the resolution of chiral esters. mdpi.com Their application in the direct stereoselective synthesis of this compound is less common compared to dehydrogenase-catalyzed reductions.

Whole-Cell Bioconversions

Whole-cell bioconversions utilize intact microorganisms as biocatalysts, harnessing their native or engineered metabolic pathways to perform desired chemical transformations. This approach offers the advantage of containing all necessary enzymes and cofactors within the cell, eliminating the need for enzyme purification and cofactor addition.

For the synthesis of this compound, microorganisms expressing high levels of a suitable dehydrogenase can be used to reduce the precursor, methyl 4-methyl-2-oxopentanoate. researchgate.net For example, engineered Escherichia coli cells are commonly used as hosts for overexpressing specific dehydrogenases. These whole-cell systems can efficiently convert the substrate to the desired product with high enantiomeric excess and yield.

Enzymatic Synthesis from Branched-Chain Alpha-Keto Acid Precursors

The direct precursor for the enzymatic synthesis of this compound is the branched-chain α-keto acid, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproate), or its corresponding methyl ester. chemicalbook.comresearchgate.net The synthesis strategy involves a two-step process: the formation of the α-keto acid, followed by its stereoselective reduction.

The α-keto acid itself can be produced through various chemical or biological routes. mdpi.comresearchgate.net Once obtained, it is subjected to enzymatic reduction. As detailed in section 2.2.2.1, D-2-hydroxyacid dehydrogenases are highly effective for this conversion. The reaction involves the transfer of a hydride from NADH to the carbonyl carbon of the α-keto acid, resulting in the formation of the (R)-α-hydroxy acid. qmul.ac.uk If the starting material is the keto acid, a subsequent esterification step is required to obtain the final methyl ester product. Alternatively, direct reduction of the methyl ester of the α-keto acid yields the target compound in a single enzymatic step.

Table 3: Summary of Synthetic Methodologies

Methodology Key Enzyme/System Precursor Key Advantage
Kinetic Resolution Lipase Racemic methyl 2-hydroxy-4-methylpentanoate Broad availability and stability of lipases
Stereoselective Reduction D-2-hydroxyacid dehydrogenase Methyl 4-methyl-2-oxopentanoate High enantioselectivity and theoretical 100% yield
Whole-Cell Bioconversion Engineered Microorganisms Methyl 4-methyl-2-oxopentanoate In-situ cofactor regeneration, no enzyme purification
Reductase-Mediated Pathways

The stereoselective reduction of the prochiral ketone, methyl 2-oxo-4-methylpentanoate, is the most direct enzymatic route to this compound. This transformation is facilitated by a class of enzymes known as ketoreductases (KREDs) or carbonyl reductases. These enzymes, often derived from microorganisms, catalyze the transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), to the carbonyl group of the substrate, resulting in the formation of a chiral secondary alcohol.

The inherent chirality of the enzyme's active site dictates the stereochemical outcome of the reduction, enabling the production of a single enantiomer with high optical purity. A variety of microbial systems, including whole-cell biocatalysts and isolated enzymes, have been investigated for their ability to perform this asymmetric reduction.

One of the most widely studied and utilized biocatalysts for asymmetric ketone reduction is baker's yeast (Saccharomyces cerevisiae). acgpubs.org The enzymatic machinery within baker's yeast contains a plethora of reductases capable of acting on a wide range of substrates. acgpubs.org While specific data on the reduction of methyl 2-oxo-4-methylpentanoate is not extensively detailed in publicly available literature, the general principles of yeast-mediated reductions of α-keto esters are well-established. These biotransformations are typically performed in aqueous media, often supplemented with a carbon source like glucose or sucrose (B13894) to facilitate the regeneration of the essential NADPH cofactor within the yeast cells. acgpubs.org

The reaction conditions, such as temperature, pH, and substrate concentration, play a crucial role in the efficiency and stereoselectivity of the bioconversion. The use of whole microbial cells is often preferred over isolated enzymes due to the elimination of the need for costly enzyme purification and the inherent cofactor regeneration systems within the cells. semanticscholar.org However, challenges such as substrate and product inhibition, as well as the potential for competing side reactions, need to be carefully managed to optimize the process. acgpubs.org

While the application of baker's yeast is common, the exploration of other microbial sources for novel reductases with improved activity, stability, and selectivity towards specific substrates like methyl 2-oxo-4-methylpentanoate is an active area of research. The screening of diverse microorganisms and the application of protein engineering techniques are continually expanding the toolkit of biocatalysts available for the synthesis of valuable chiral compounds. semanticscholar.org

The following table summarizes representative research findings on the reductase-mediated synthesis of chiral hydroxy esters, providing a framework for understanding the key parameters in the synthesis of this compound, though specific data for this exact compound is limited in the reviewed literature.

Interactive Data Table: Reductase-Mediated Synthesis of Chiral Hydroxy Esters

BiocatalystSubstrateProductReaction ConditionsYield (%)Enantiomeric Excess (ee %)
Saccharomyces cerevisiae (Baker's Yeast)Methyl AcetoacetateMethyl (S)-3-hydroxybutanoateAqueous buffer, GlucoseHigh>95%
Candida parapsilosisEthyl 2-oxopropanoateEthyl (S)-2-hydroxypropanoateWater, Ambient temperature68%91%
Engineered E. coli expressing KREDProchiral KetoneChiral AlcoholBuffer, GlucoseHigh>99%
Candida glabrata KREDN-Boc-3-piperidone(R)-N-Boc-3-hydroxypiperidineCo-expressed with GDH>99%>99%

Spectroscopic and Structural Characterization of Methyl 2r 2 Hydroxy 4 Methylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton and carbon skeletons of methyl (2R)-2-hydroxy-4-methylpentanoate can be achieved.

¹H NMR Characterization and Spectral Assignments

The proton NMR (¹H NMR) spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and relative integrations. The chemical shifts are indicative of the electronic environment of the protons, while the splitting patterns reveal the number of adjacent, non-equivalent protons.

A detailed assignment of the proton signals is presented in Table 1. The methoxy (B1213986) group protons (-OCH₃) appear as a sharp singlet, being isolated from other protons in the molecule. The proton on the chiral center (H-2) is observed as a doublet of doublets, resulting from its coupling to the diastereotopic protons of the adjacent methylene (B1212753) group (H-3). These methylene protons, in turn, exhibit complex splitting patterns due to both geminal and vicinal couplings. The methine proton (H-4) appears as a multiplet due to its coupling with the adjacent methylene protons and the two methyl groups. The two diastereotopic methyl groups at the end of the isobutyl chain are observed as distinct doublets.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₃ 3.75 s - 3H
H-2 4.15 dd 8.0, 4.5 1H
H-3a 1.65 m - 1H
H-3b 1.50 m - 1H
H-4 1.85 m - 1H
-CH₃ (C-5) 0.95 d 6.5 3H
-CH₃ (C-5') 0.90 d 6.5 3H

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the solvent and concentration.

¹³C NMR Characterization and Carbon Skeleton Elucidation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound displays seven distinct signals, corresponding to each carbon atom in the molecule.

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The carbon atom bearing the hydroxyl group (C-2) is also significantly deshielded. The methoxy carbon appears in a characteristic region for ester methyl groups. The remaining aliphatic carbons of the isobutyl group are observed at higher fields.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (ppm)
C=O 175.5
C-2 70.0
-OCH₃ 52.0
C-3 42.5
C-4 24.5
C-5 23.0

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between H-2 and the H-3 protons, between the H-3 protons and the H-4 proton, and between the H-4 proton and the protons of the two terminal methyl groups. This confirms the sequence of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For instance, the signal for C-2 will show a correlation with the signal for H-2.

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

The determination of enantiomeric purity is crucial for chiral compounds. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), can be a powerful tool for this purpose. Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of this compound.

These diastereomeric complexes are non-equivalent and will exhibit different chemical shifts in the NMR spectrum. This results in the splitting of signals for the protons (and carbons) of the two enantiomers. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (ee) of the sample can be accurately determined. The hydroxyl and carbonyl groups of the molecule provide effective binding sites for the chiral shift reagent.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₇H₁₄O₃), the calculated exact mass is 146.0943 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the compound.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))

Fragmentation Pathways via Electron Ionization (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. chemguide.co.uk When this compound (molecular weight: 146.18 g/mol ) is subjected to EI, it forms an unstable molecular ion (M•+) at a mass-to-charge ratio (m/z) of 146. nist.gov This molecular ion undergoes predictable fragmentation, yielding characteristic ions that confirm its structure.

The fragmentation process is dominated by cleavages adjacent to the functional groups, specifically the hydroxyl and ester moieties. libretexts.orglibretexts.org Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom, is a primary fragmentation route. libretexts.org

Key fragmentation pathways include:

Loss of the methoxy group (-OCH₃): Cleavage of the O-CH₃ bond in the ester group results in the formation of an acylium ion.

Loss of the carbomethoxy group (-COOCH₃): Alpha-cleavage next to the hydroxyl group can lead to the expulsion of the entire ester functional group.

Cleavage of the C2-C3 bond: This fragmentation separates the molecule into two distinct parts, providing information about the carbon backbone.

Formation of the isobutyl and isopropyl fragments: Cleavage along the side chain results in stable carbocations corresponding to the isobutyl and isopropyl groups.

The resulting mass spectrum serves as a molecular fingerprint, with specific peaks indicating the presence of these fragments.

Table 1: Characteristic EI-MS Fragmentation of Methyl 2-hydroxy-4-methylpentanoate (B1259815)

m/z Ratio Proposed Fragment Ion Description of Loss
146 [C₇H₁₄O₃]•+ Molecular Ion (M•+)
115 [C₅H₇O₃]+ Loss of •C₂H₅ (ethyl radical)
87 [C₄H₇O₂]+ Loss of •C₃H₇ (propyl radical)
59 [CH₃OCO]+ Carbomethoxy cation

This interactive table is based on common fragmentation patterns for alpha-hydroxy esters and available spectral data. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of chiral compounds like this compound, particularly within complex mixtures. chromatographyonline.com The technique combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. osti.gov

For chiral analysis, a chiral stationary phase (CSP) is used in the LC column. CSPs are designed to interact differently with the two enantiomers of a chiral molecule, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs are commonly employed for this purpose. chromatographyonline.com The choice of mobile phase is critical, as it must facilitate the chiral separation on the column while also being compatible with the mass spectrometer's ionization source (e.g., electrospray ionization, ESI). osti.gov

Once the (R)- and (S)-enantiomers are separated chromatographically, they enter the mass spectrometer. The MS detector provides confirmation of the compound's identity based on its mass-to-charge ratio. This method is highly selective and allows for the accurate quantification of each enantiomer, which is crucial in fields where enantiomeric purity is paramount. osti.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), offers an even higher level of structural confirmation and sensitivity. nih.gov This technique involves multiple stages of mass analysis.

In a typical LC-MS/MS experiment for analyzing this compound, the following steps occur:

First Stage (MS1): The parent ion (e.g., the protonated molecule [M+H]⁺ in ESI) is selected from all other ions entering the mass spectrometer.

Collision-Induced Dissociation (CID): The selected parent ion is passed into a collision cell, where it is fragmented by colliding with an inert gas (like argon or nitrogen).

Second Stage (MS2): The resulting fragment ions are then analyzed, producing a daughter ion spectrum.

This daughter ion spectrum is a highly specific fingerprint of the parent ion, providing unambiguous confirmation of the compound's structure and connectivity. nih.govresearchgate.net The specificity of MS/MS is particularly valuable for detecting and identifying trace amounts of the compound in complex biological or environmental samples. nih.gov

X-ray Crystallography (for Crystalline Derivatives)

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule, including its stereochemistry. It provides definitive proof of the (R) or (S) configuration at a chiral center.

Since this compound is a liquid at room temperature, it cannot be analyzed directly by this method. thegoodscentscompany.com Therefore, it must first be converted into a suitable crystalline derivative. This can be achieved by reacting the parent compound to form a solid, such as an amide, a p-nitrobenzoate ester, or by hydrolyzing the ester to the corresponding carboxylic acid, (2R)-2-hydroxy-4-methylpentanoic acid, and forming a salt with a chiral amine.

Once a high-quality single crystal of the derivative is grown, it is exposed to a beam of X-rays. The atoms in the crystal diffract the X-rays in a specific pattern, which is recorded and analyzed. This diffraction data allows for the calculation of the precise position of every atom in the crystal lattice, yielding an unambiguous molecular structure and confirming the absolute configuration of the chiral center.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism are chiroptical techniques used to investigate the stereochemistry of chiral molecules.

Optical Rotation: A solution of a chiral compound, such as this compound, will rotate the plane of plane-polarized light. maricopa.edu This property is known as optical activity and is measured using a polarimeter. The direction and magnitude of the rotation are characteristic of the specific enantiomer. The (2R)-enantiomer will rotate light by the same magnitude but in the opposite direction to its (2S)-enantiomer counterpart. maricopa.edu The specific rotation, [α], is a standardized physical constant for a chiral compound and is used to determine its identity and enantiomeric purity. maricopa.edu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The spectrum is a unique fingerprint for a specific enantiomer. For this compound, the CD spectrum would be a mirror image of the spectrum for the (S)-enantiomer. This technique is highly sensitive to molecular conformation and can be used to determine the absolute configuration of a chiral center, often by comparing the experimental spectrum with spectra predicted by theoretical calculations.

Chemical Reactivity and Derivatization of Methyl 2r 2 Hydroxy 4 Methylpentanoate

Ester Reactivity

The ester functional group in methyl (2R)-2-hydroxy-4-methylpentanoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis to (2R)-2-Hydroxy-4-methylpentanoic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, (2R)-2-hydroxy-4-methylpentanoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions, or through enzymatic catalysis, which often provides milder reaction conditions and high stereospecificity.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Mediated Hydrolysis (Saponification): This irreversible process is carried out with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Enzymatic Hydrolysis: Lipases are commonly employed for the hydrolysis of esters under mild conditions. scielo.brnih.gov This method is particularly advantageous for preserving the stereochemical integrity of the chiral center. The use of lipases can offer high chemoselectivity, meaning the enzyme can selectively hydrolyze the ester in the presence of other functional groups. nih.gov Lipase-catalyzed hydrolysis is a well-established method for the kinetic resolution of racemic esters and the enantioselective hydrolysis of prochiral esters. mdpi.com

Reaction Reagents/Catalyst Product Key Features
Acid-Catalyzed HydrolysisH₃O⁺(2R)-2-Hydroxy-4-methylpentanoic AcidReversible, requires strong acid
Base-Mediated Hydrolysis1. NaOH, H₂O 2. H₃O⁺(2R)-2-Hydroxy-4-methylpentanoic AcidIrreversible, forms carboxylate salt intermediate
Enzymatic HydrolysisLipase (B570770), H₂O(2R)-2-Hydroxy-4-methylpentanoic AcidMild conditions, high stereospecificity scielo.brnih.gov

Transesterification Reactions

Transesterification involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Acid-Catalyzed Transesterification: Similar to hydrolysis, this process involves protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by an alcohol.

Base-Catalyzed Transesterification: An alkoxide, typically the conjugate base of the alcohol being used for the exchange, acts as the nucleophile.

Enzymatic Transesterification: Lipases can also catalyze transesterification reactions, offering a green and selective alternative to chemical methods. nih.gov These enzymatic reactions are often performed in organic solvents to minimize competitive hydrolysis. nih.gov Lipase-catalyzed transesterification has been successfully applied to resolve racemic hydroxy esters. teikyo.jp

Hydroxyl Group Transformations

The secondary hydroxyl group at the C2 position is another key site for the derivatization of this compound, allowing for oxidation, etherification, and esterification reactions.

Oxidation Reactions to Ketones or Aldehydes

Oxidation of the secondary alcohol in α-hydroxy esters leads to the formation of the corresponding α-keto esters. Various oxidizing agents can be employed for this transformation.

The chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant. organic-chemistry.orgacs.org While this specific example is for an α-hydroxy acid, similar principles can be applied to the corresponding esters. The synthesis of α-keto esters from α-hydroxy esters can also be accomplished using catalytic systems like Zn(NO₃)₂/VOC₂O₄ under molecular oxygen. mdpi.com

Oxidizing Agent/System Product Type Notes
AZADO / O₂α-Keto esterChemoselective oxidation. organic-chemistry.orgacs.org
Zn(NO₃)₂/VOC₂O₄ / O₂α-Keto esterMild conditions, high conversion and selectivity reported for similar substrates. mdpi.com

It is important to note that the term "Swern Oxidation of the corresponding alcohol precursor" in the prompt refers to a method for oxidizing primary or secondary alcohols to aldehydes or ketones, respectively. While applicable to the hydroxyl group of the title compound, it is one of several possible oxidation methods.

Etherification and Esterification of the Hydroxyl Group

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. masterorganicchemistry.com Various catalysts can also facilitate the etherification of hydroxyl compounds. organic-chemistry.orgorganic-chemistry.org

Esterification (Acylation): The hydroxyl group can be acylated to form a new ester functionality. This is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. Lipases can also be utilized for the regioselective acylation of hydroxyl groups. mdpi.com

Carbonyl Reactivity (Ester Carbonyl)

The carbonyl carbon of the ester group is electrophilic and can be attacked by strong nucleophiles. While hydrolysis and transesterification have been discussed under ester reactivity, other nucleophiles can also react at this site. For example, reaction with Grignard reagents can lead to the formation of tertiary alcohols after replacing the methoxy (B1213986) group and adding two equivalents of the Grignard reagent. Reduction of the ester carbonyl can also be achieved using powerful reducing agents like lithium aluminum hydride to yield a diol. The chemoselectivity of these reactions would need to be considered, as the reducing agent could also potentially react with other functional groups if present.

Reduction to Alcohols

The ester functional group in this compound is susceptible to reduction by powerful hydride reagents. The complete reduction of the ester yields a diol.

Detailed Research Findings:

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, typically accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.com This reagent is capable of reducing the ester group in this compound to a primary alcohol, while the existing secondary alcohol at the C2 position remains unchanged. The expected product of this reaction is (2R)-4-methylpentane-1,2-diol.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent quenching of the reagent. byjus.com An excess of the hydride reagent is generally used to ensure complete conversion.

While specific studies detailing the reduction of this compound are not abundant in the readily available literature, the transformation is a standard and predictable reaction based on the known reactivity of LiAlH₄ with esters. masterorganicchemistry.comwikipedia.org

ReactantReagentProductReaction Type
This compoundLithium aluminum hydride (LiAlH₄)(2R)-4-methylpentane-1,2-diolReduction

Amidation to Form Amides

The ester group of this compound can be converted to an amide functional group through a process known as amidation or ammonolysis. This reaction involves the nucleophilic acyl substitution of the methoxy group with an amine.

Detailed Research Findings:

The direct reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide is a well-established synthetic method. This transformation typically requires heating and may be catalyzed by acid or base. For the synthesis of (2R)-2-hydroxy-4-methylpentanamide, this compound would be treated with ammonia.

The reaction proceeds via a nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of methanol (B129727) results in the formation of the corresponding amide. While this reaction is generally feasible, the direct amidation of unactivated esters can sometimes be sluggish and require elevated temperatures or prolonged reaction times.

No specific literature detailing the direct amidation of this compound was found. However, the synthesis of related chiral hydroxy amides is of interest in medicinal chemistry, and various methods for their preparation from corresponding esters or acids are known. For instance, (2R)-2-amino-N-hydroxy-4-methylpentanamide is a known compound, suggesting that derivatization at the carboxyl group is a viable synthetic route. nih.gov

ReactantReagentProductReaction Type
This compoundAmmonia (NH₃) or Amines (RNH₂/R₂NH)(2R)-2-hydroxy-4-methylpentanamide derivativesAmidation/Aminolysis

Alpha-Carbon Reactivity and Functionalization

The hydrogen atom attached to the α-carbon (the C2 position) of this compound exhibits a degree of acidity due to its proximity to the electron-withdrawing carbonyl group. This allows for the formation of an enolate anion, which can then be functionalized through reactions with various electrophiles.

Detailed Research Findings:

The deprotonation of the α-carbon of an ester using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation with alkyl halides.

A potential complication in the case of this compound is the presence of the acidic hydroxyl group. The use of a strong base like LDA would first deprotonate the hydroxyl group before abstracting the α-proton. Therefore, at least two equivalents of the base would be required to generate the enolate of the α-carbon.

Thermal Decomposition Pathways and Products

At elevated temperatures, organic molecules can undergo thermal decomposition, breaking down into smaller, more volatile fragments. The specific decomposition pathway and the resulting products are dependent on the structure of the molecule and the conditions of pyrolysis.

Detailed Research Findings:

The thermal decomposition of esters can proceed through various mechanisms, including intramolecular elimination reactions and radical chain processes. For α-hydroxy esters, the presence of the hydroxyl group can influence the decomposition pathway.

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique used to study the thermal decomposition of complex molecules. wikipedia.org In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile decomposition products are separated by gas chromatography and identified by mass spectrometry.

Applications of Methyl 2r 2 Hydroxy 4 Methylpentanoate in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The utility of this compound stems from its predefined stereocenter at the C2 position. In asymmetric synthesis, the primary goal is to create complex molecules with a high degree of stereochemical purity, and starting with a molecule like methyl (2R)-2-hydroxy-4-methylpentanoate provides a reliable method for incorporating a specific stereogenic center into a target molecule.

While specific, named examples of complex molecules synthesized directly from this compound are not extensively detailed in readily available literature, the principles of its application are well-established in organic synthesis. Chiral α-hydroxy esters are fundamental starting materials. The hydroxyl group can be protected, allowing for chemical modifications at other parts of the molecule, or it can be used as a handle for further stereoselective reactions. For instance, it can direct the stereochemical outcome of reactions at adjacent carbons. The ester group can be hydrolyzed, reduced, or converted into other functional groups, providing a range of synthetic possibilities for chain elongation and the construction of larger, more complex chiral structures.

The core structure of this compound allows for the direct incorporation of an (R)-α-hydroxy ester moiety into a larger molecule. This is typically achieved through reactions that couple the building block with another substrate. For example, the ester can be converted to a more reactive species or the hydroxyl group can be activated to participate in substitution reactions. The key advantage is that the stereochemistry at the α-carbon is preserved throughout these transformations, ensuring that the desired enantiomeric form of the product is obtained. This method is a cornerstone of convergent synthesis strategies, where complex molecules are assembled from smaller, pre-synthesized chiral fragments.

Precursor for Enantiomerically Pure Compounds

This compound serves as a versatile precursor for a variety of other enantiomerically pure compounds. The functional groups of the molecule can be chemically transformed to yield different classes of compounds while retaining the original chirality.

Potential Transformations:

Original Functional GroupPotential Transformation Product
Methyl EsterCarboxylic Acid, Amide, Alcohol (via reduction)
Hydroxyl GroupKetone (via oxidation), Ether, Ester (via acylation)
Alkyl ChainModified via reactions at other positions

These transformations allow chemists to access a range of chiral acids, alcohols, and amides from a single, readily available starting material, making it a valuable asset in the development of new chemical entities.

Intermediate in Natural Product Synthesis

The synthesis of natural products often requires the precise assembly of multiple stereocenters. Chiral building blocks derived from the "chiral pool," such as amino acids and their derivatives, are fundamental to this process. This compound, being derived from L-leucine, fits perfectly within this strategy.

Although specific total syntheses that name this compound as a key intermediate are not prominently documented in broad searches, its structural motif is common in many biologically active molecules. A general strategy involving such a building block would entail its incorporation at a late stage of a synthesis to install the required stereocenter without the need for a complex asymmetric reaction. Alternatively, it could be used early in a synthesis as the foundation upon which the rest of the molecular structure is built. The isobutyl side chain and the α-hydroxy ester functionality are features that can be tailored to match the target natural product.

Scaffold for Amino Acid and Peptide Mimetic Derivatives

The structural similarity of this compound to the amino acid leucine (B10760876) makes it an excellent scaffold for creating peptidomimetics. These are molecules designed to mimic the structure and function of peptides but with improved properties such as stability against enzymatic degradation.

One important class of peptide mimetics are hydroxamic acids, which are known inhibitors of enzymes like matrix metalloproteinases and histone deacetylases. The compound (2R)-2-{[Formyl(hydroxy)amino]methyl}-4-methylpentanoic acid is a hydroxamic acid derivative that can be conceptually derived from this compound through a series of synthetic steps. chemspider.comuni.lu The synthesis would involve transforming the ester and hydroxyl groups to install the N-formylhydroxylamino side chain, demonstrating the utility of the original molecule as a foundational structure for creating these biologically relevant enzyme inhibitors.

Reagents in Stereoselective Transformations

This compound, a chiral building block derived from the naturally occurring amino acid D-leucine, holds potential as a reagent in stereoselective transformations. Its inherent chirality, stemming from the stereocenter at the C2 position, makes it an attractive starting material for the synthesis of enantiomerically pure compounds. While its application as a direct reagent that actively participates in and controls the stereochemical outcome of a reaction on a separate substrate is not extensively documented in publicly available research, its utility lies primarily in its role as a chiral precursor.

The primary route to this compound involves the diazotization of D-leucine, a well-established method for converting α-amino acids to α-hydroxy acids with retention of configuration. This process provides access to the (R)-enantiomer of the hydroxy ester, a valuable synthon for further chemical manipulation.

The synthetic utility of this compound is realized through the transformation of its functional groups—the hydroxyl and the ester moieties. These groups can be selectively modified to introduce new functionalities and build molecular complexity while preserving the original stereochemical information. For instance, the hydroxyl group can be protected and the ester reduced to an aldehyde or a primary alcohol. This resulting chiral aldehyde or alcohol can then serve as a key intermediate in a variety of carbon-carbon bond-forming reactions, where the existing stereocenter can influence the creation of new stereocenters.

Computational Chemistry and Molecular Modeling of Methyl 2r 2 Hydroxy 4 Methylpentanoate

Conformational Analysis and Energy Landscape Studies

Computational studies on the analogous compound, methyl lactate (B86563), have revealed the critical role of intramolecular hydrogen bonding in determining its conformational preferences. In the gas phase, the most stable conformer of methyl lactate is one where an intramolecular hydrogen bond forms between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester group. nih.govresearchgate.net This interaction creates a pseudo-cyclic structure, lending it significant stability. However, the presence of a solvent dramatically alters this landscape. In polar solvents like water or methanol (B129727), the intramolecular hydrogen bond is often disrupted in favor of intermolecular hydrogen bonds with the solvent molecules. nih.govresearchgate.net This leads to a shift in the conformational equilibrium, with more extended or "open" conformations becoming more populated. researchgate.net

For methyl (2R)-2-hydroxy-4-methylpentanoate, a similar analysis would involve systematically rotating the key dihedral angles—specifically around the C-C and C-O bonds of the core structure—and calculating the potential energy at each step. This process generates a potential energy surface, the minima of which correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 1: Illustrative Conformational Analysis Data for a Chiral Hydroxy Ester (based on Methyl Lactate studies)

ConformerKey Dihedral Angle(s) (degrees)Relative Energy (kcal/mol)Intramolecular H-BondPredicted Population (Gas Phase, 298 K)
1O-C-C-O: ~0 (syn)0.00Yes (OH···O=C)~96%
2O-C-C-O: ~180 (anti)2.5No~3%
3O-C-C-O: ~60 (gauche)3.0No~1%

This table is illustrative and based on findings for methyl lactate to demonstrate the type of data generated in conformational analysis.

Quantum Chemical Calculations (e.g., DFT for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These methods can provide a wealth of information, including optimized molecular geometries, electronic energies, dipole moments, and the distribution of electron density.

For this compound, DFT calculations would be employed to accurately determine the geometric parameters (bond lengths, bond angles, and dihedral angles) of its most stable conformers. Furthermore, DFT can be used to calculate various electronic properties that govern the molecule's reactivity and intermolecular interactions. For instance, the calculation of atomic charges can reveal the electrophilic and nucleophilic sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also crucial, as they provide insights into the molecule's ability to donate or accept electrons, respectively.

In studies of similar molecules, DFT has been used to analyze the nature of intramolecular hydrogen bonds by examining the electron density at the bond critical points, as defined by the Quantum Theory of Atoms in Molecules (QTAIM).

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations provide a static picture of a molecule's conformers, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and other dynamic processes.

An MD simulation of this compound, either in the gas phase or in a solvent, would provide a trajectory of the molecule's atomic positions as a function of time. Analysis of this trajectory can reveal the relative stabilities of different conformations and the timescales of transitions between them. For example, in a polar solvent, an MD simulation would likely show the frequent breaking and forming of hydrogen bonds between the solute and solvent molecules, confirming the disruption of the intramolecular hydrogen bond observed in static calculations. researchgate.net

MD simulations are particularly useful for understanding how the molecular environment influences conformational preferences. The explicit inclusion of solvent molecules provides a more realistic model of the condensed phase than continuum solvent models often used in quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, several types of spectra can be computationally predicted.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the absorption peaks in an IR spectrum. The position of the O-H and C=O stretching frequencies can be particularly sensitive to hydrogen bonding, making computational IR spectroscopy a valuable tool for conformational analysis. For methyl lactate, it has been shown that the solvent strongly influences frequencies and IR intensities, leading to different spectra compared to the gas phase. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These predictions can aid in the assignment of experimental NMR spectra and can also be used to distinguish between different conformers or stereoisomers.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Chiral Hydroxy Ester

Spectroscopic ParameterComputational Prediction (Illustrative)Experimental Value (Illustrative)
IR: ν(O-H) (cm⁻¹)3550 (H-bonded), 3650 (free)Varies with conditions
IR: ν(C=O) (cm⁻¹)1720 (H-bonded), 1745 (free)Varies with conditions
¹H NMR: δ(CH-OH) (ppm)3.5 - 4.5Varies with solvent
¹³C NMR: δ(C=O) (ppm)170 - 175Varies with solvent

This table is for illustrative purposes to show the type of data generated and compared in spectroscopic predictions.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies.

The synthesis of esters, known as esterification, can be studied computationally. For example, the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst can be modeled. DFT calculations can be used to determine the structures and energies of the reactants, intermediates (such as the tetrahedral intermediate), and products, as well as the transition states connecting them. This allows for the determination of the reaction's energy profile and the identification of the rate-determining step. Studies on the esterification of other acids have shown that computational methods can elucidate the role of catalysts and solvent effects on the reaction mechanism and kinetics. nih.govrsc.org

Ligand-Enzyme Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nist.gov This is particularly relevant for understanding the biological activity of a molecule like this compound, which may interact with various enzymes in biological systems.

In a hypothetical scenario, if this compound were to be investigated as a substrate or inhibitor of a specific enzyme, molecular docking could be used to predict its binding mode within the enzyme's active site. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a plausible 3D model of the ligand-enzyme complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and steric complementarity. For instance, the hydroxyl and ester groups of this compound would be expected to form hydrogen bonds with polar amino acid residues in the active site. The isobutyl group would likely engage in hydrophobic interactions. These computational predictions can then guide further experimental studies, such as site-directed mutagenesis, to validate the proposed binding mode.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Methods

The pursuit of greener and more efficient chemical syntheses is a paramount goal in modern chemistry. For methyl (2R)-2-hydroxy-4-methylpentanoate, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of future research include:

Catalytic C-H Activation: Direct functionalization of C-H bonds offers a highly atom-economical route to complex molecules. nih.gov Research into selective C-H activation for the synthesis of chiral hydroxy esters could eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, selectivity, and safety. Applying flow chemistry to the synthesis of this compound could enable more efficient and scalable production.

Use of Renewable Feedstocks: Investigating pathways to synthesize the target molecule from bio-based starting materials is a critical aspect of sustainable chemistry. This could involve the use of biocatalysis on feedstocks derived from biomass.

Discovery of Novel Biocatalysts for Enantioselective Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Enzymes offer high selectivity under mild reaction conditions, making them an attractive alternative to traditional chemical catalysts.

Future research in this area will likely focus on:

Enzyme Engineering and Directed Evolution: Techniques such as loop engineering and combinatorial active-site saturation testing can be used to improve the catalytic efficiency and stereoselectivity of existing enzymes. acs.org For instance, engineered carbonyl reductases have shown significant improvements in both catalytic efficiency and diastereoselectivity for the synthesis of chiral β-hydroxy α-amino esters. acs.org

Discovery of Novel Enzymes: Mining genomic databases and exploring diverse microbial sources can lead to the discovery of new enzymes with unique catalytic activities. These novel biocatalysts could offer improved performance for the synthesis of this compound.

Table 1: Examples of Biocatalysts in Chiral Synthesis

Enzyme/OrganismTransformationKey Advantages
Saccharomyces cerevisiaeBioreduction of α-oxo estersHigh conversion and enantioselectivity. nih.govresearchgate.net
Candida antarctica lipase (B570770) B (CAL-B)Aminolysis of α-hydroxy estersHigh conversion rates. nih.gov
Engineered Carbonyl Reductase (EaSDR6)Asymmetric biosynthesis of chiral syn-aryl β-hydroxy α-amino estersHigh yield and selectivity through dynamic reductive kinetic resolution. acs.org
Ketoreductases (KREDs)Enantioselective reduction of ketonesHigh optical purity and conversion. mdpi.com

Expanding the Scope of Synthetic Applications

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Future research will aim to:

Synthesize Novel Bioactive Molecules: The unique stereochemistry of this compound can be leveraged to create new drug candidates with improved efficacy and reduced side effects. Chiral aryl β-hydroxy α-amino acids and their derivatives are essential intermediates in drug synthesis. acs.org

Develop New Synthetic Methodologies: Exploring novel reactions that utilize this compound as a starting material can open up new avenues for the synthesis of complex natural products and other target molecules.

Application in Materials Science: The incorporation of chiral units into polymers and other materials can impart unique properties. Investigating the use of this compound in the development of new chiral materials is a promising area of research.

Advanced Analytical Methodologies for Trace Analysis and Enantiomeric Purity

Accurate determination of enantiomeric purity is crucial for the application of chiral compounds, especially in the pharmaceutical industry.

The development of advanced analytical techniques is essential for:

Trace Level Detection: Detecting and quantifying minute amounts of impurities, including the undesired enantiomer, is critical for quality control.

High-Throughput Screening: Rapid and efficient methods for analyzing enantiomeric purity are needed to support high-throughput synthesis and catalyst screening.

Complex Matrix Analysis: Developing methods to accurately measure enantiomeric purity in complex mixtures, such as biological fluids or environmental samples, is an ongoing challenge.

Future advancements may include the use of chiral chromatography with more selective stationary phases, capillary electrophoresis, and spectroscopic techniques like circular dichroism.

Integration of Computational and Experimental Strategies for Rational Design

The synergy between computational modeling and experimental work is transforming the field of chemical synthesis.

In the context of this compound, this integration can:

Predict Catalyst Performance: Computational methods can be used to model catalyst-substrate interactions and predict the stereochemical outcome of a reaction, guiding the rational design of more effective catalysts. monash.edu

Elucidate Reaction Mechanisms: Quantum mechanical calculations and molecular dynamics simulations can provide detailed insights into reaction pathways, helping to optimize reaction conditions and improve selectivity. acs.org

Accelerate Discovery: Data-driven approaches and machine learning algorithms can be used to analyze large datasets and identify promising new catalysts and synthetic routes, accelerating the pace of discovery. chemrxiv.org The use of computational methods like ChiralFinder can aid in the automatic detection of stereogenic elements and ascertain the configurations of stereoisomers. researchgate.net

By combining advanced theoretical methods with modular chiral catalyst design, researchers can overcome barriers to the synthesis of complex, sp3-rich compounds. monash.edu

Q & A

Q. What are the key physicochemical properties of methyl (2R)-2-hydroxy-4-methylpentanoate critical for experimental handling?

The compound has a molecular weight of 146.18 g/mol and a density range of 0.951–0.957 g/cm³ at standard conditions . These properties influence solubility in organic solvents (e.g., ethanol, diethyl ether) and purification methods such as fractional distillation or column chromatography. For reproducible results, verify purity using HPLC or GC-MS, cross-referencing specifications from authoritative databases like JECFA or CAS Common Chemistry .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify the stereochemistry at the 2R position and confirm the hydroxyl and ester functional groups.
  • IR Spectroscopy : Detect characteristic peaks for the hydroxy group (~3200–3500 cm1^{-1}) and ester carbonyl (~1740 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS. Compare data with reference spectra in the NIST Chemistry WebBook for validation .

Q. How can researchers safely handle this compound in laboratory settings?

While direct safety data for this compound is limited, analogous hydroxy esters require:

  • PPE (gloves, goggles) to prevent skin/eye contact.
  • Ventilation to avoid inhalation of vapors.
  • Storage in airtight containers away from oxidizers. Refer to protocols for structurally similar compounds like 4-methyl-2-pentanone, emphasizing flammability and reactivity precautions .

Advanced Research Questions

Q. What methodologies enable stereoselective synthesis of the (2R)-configured hydroxy group in methyl 2-hydroxy-4-methylpentanoate?

  • Chiral Catalysis : Employ asymmetric hydrogenation of α-ketoesters using Ru-BINAP catalysts to achieve high enantiomeric excess (ee).
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively.
  • Protective Group Strategies : Introduce temporary groups like benzyloxycarbonyl (as in ) to direct stereochemistry during synthesis .

Q. How should researchers design experiments to study the reactivity of the hydroxyl group in this compound?

  • Kinetic Studies : Monitor esterification or oxidation reactions under varying conditions (temperature, catalysts) using 1H^1H-NMR or FTIR.
  • Blocking Experiments : Use split-plot designs (randomized blocks with replicates) to isolate variables affecting reactivity, as demonstrated in agricultural studies .
  • Control Groups : Compare reactivity with non-chiral analogs (e.g., methyl 2-hydroxy-4-methylpentanoate vs. racemic mixtures) to assess stereochemical effects.

Q. How can contradictions in reported physicochemical data (e.g., density) be resolved?

  • Purity Assessment : Validate sample purity via chromatographic methods (HPLC, GC) and cross-check with JECFA or CAS specifications .
  • Instrument Calibration : Ensure analytical equipment (densitometers, refractometers) is calibrated against certified standards.
  • Multi-Source Verification : Compare data from independent databases (e.g., NIST, PubChem) to identify outliers .

Q. What challenges arise in synthesizing enantiomerically pure this compound, and how are they mitigated?

  • Racemization Risk : Minimize exposure to acidic/basic conditions during synthesis; use low-temperature reactions.
  • Byproduct Formation : Optimize reaction stoichiometry and employ scavengers (e.g., molecular sieves) to trap water in esterification.
  • Analytical Validation : Use chiral columns in HPLC or polarimetry to confirm enantiopurity (>98% ee) .

Methodological Considerations

  • Data Sources : Prioritize authoritative databases (CAS, JECFA, NIST) over commercial platforms .
  • Stereochemical Analysis : Combine X-ray crystallography with computational modeling (DFT) to resolve ambiguous configurations.
  • Synthetic Reproducibility : Document reaction parameters (solvent, catalyst loading) in detail to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.